(2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine
Overview
Description
(2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of both amino and tert-butoxycarbonyl groups makes it a versatile intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 2-phenylpiperidine.
Introduction of the Amino Group: The amino group is introduced through a series of reactions, often involving the use of protecting groups to ensure selective functionalization.
tert-Butoxycarbonyl Protection: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is typically achieved using tert-butyl chloroformate in the presence of a base.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,3S) enantiomer. This can be achieved through various chiral resolution techniques, such as chromatography or crystallization.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the development of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. The tert-butoxycarbonyl group protects the amino group during reactions, ensuring selective interactions.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine
- (2S,3S)-2-Chloro-3-hydroxy ester compounds
- (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals
Uniqueness
(2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The presence of both amino and tert-butoxycarbonyl groups allows for versatile functionalization, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
tert-butyl (2S,3S)-3-amino-2-phenylpiperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11,17H2,1-3H3/t13-,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOAORJRRSLOQA-KBPBESRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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